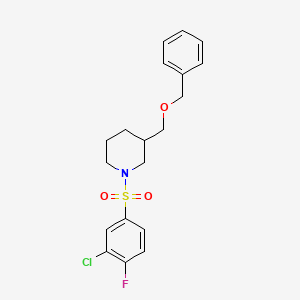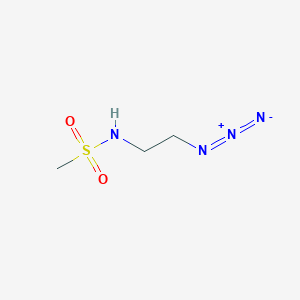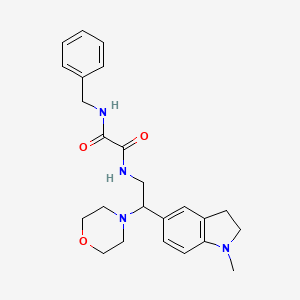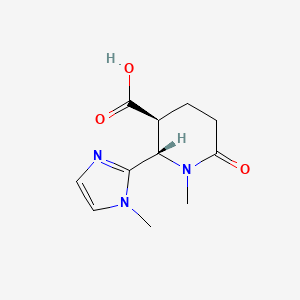![molecular formula C20H20N4O2 B2608668 5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008273-63-9](/img/structure/B2608668.png)
5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Triazole compounds have a unique molecular structure that contains a high amount of nitrogen and hydrogen. This allows for the formation of hydrogen bonds, which can improve the stability of the compound .Chemical Reactions Analysis
Triazole compounds can participate in a variety of chemical reactions. They are often used as organocatalysts in organic chemistry, where they can activate substrates and stabilize developing negative charges in transition states .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Research on triazole derivatives has led to the synthesis of various compounds with distinct substituents that influence their chemical properties and interactions. For instance, Ahmed et al. (2020) synthesized triazole derivatives featuring π-hole tetrel bonding interactions, elucidating their formation of self-assembled dimers in solid states through Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations (Ahmed et al., 2020). This work demonstrates the nuanced understanding of molecular interactions that can be gained through the synthesis and analysis of triazole derivatives.
Biological Activities
The exploration of triazole derivatives extends into their biological activities, highlighting their potential in medicinal chemistry. For example, Karayel's study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors detailed their anti-cancer properties through tautomeric properties, conformations, and molecular docking studies (Karayel, 2021). Similarly, Dürüst et al. (2012) synthesized oxadiazolyl pyrrolo triazole diones and investigated their in vitro anti-protozoal and cytotoxic activities, offering insights into the development of new therapeutic agents (Dürüst et al., 2012).
Pharmacological Evaluation
The pharmacological potential of triazole derivatives is further exemplified by Patel et al. (2010), who synthesized 1,2,4-triazoles and evaluated their antimicrobial and antitubercular activities, showing promising results against Mycobacterium tuberculosis and various bacteria and fungi (Patel et al., 2010). These findings underscore the versatility of triazole derivatives in addressing a range of infectious diseases.
Mécanisme D'action
The mechanism of action of triazole compounds can vary greatly depending on their specific structure and the context in which they are used. In the field of organic chemistry, they are often used as organocatalysts, where they can activate substrates and stabilize developing negative charges in transition states .
Orientations Futures
Propriétés
IUPAC Name |
5-(4-ethylphenyl)-3-[(2-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-14-8-10-16(11-9-14)24-19(25)17-18(20(24)26)23(22-21-17)12-15-7-5-4-6-13(15)2/h4-11,17-18H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTWOUCONSBOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid](/img/structure/B2608589.png)
![(4-{[1-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}phenyl)amine](/img/structure/B2608593.png)


![{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2608600.png)



![ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608604.png)



